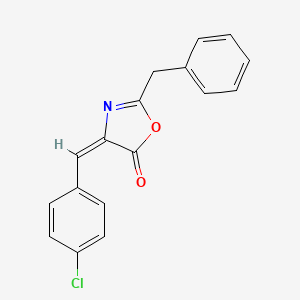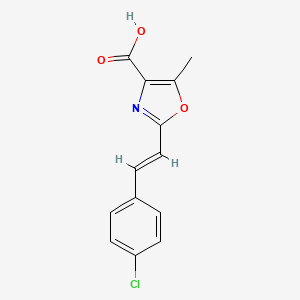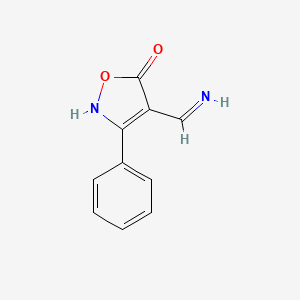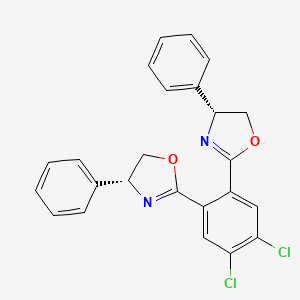
(4R,4'R)-2,2'-(4,5-Dichloro-1,2-phenylene)bis(4-phenyl-4,5-dihydrooxazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4R,4’R)-2,2’-(4,5-Dichloro-1,2-phenylene)bis(4-phenyl-4,5-dihydrooxazole)” is a complex organic compound with a unique structure. It consists of two oxazole rings connected by a central phenylene unit. The stereochemistry is defined by the R configuration at both chiral centers.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of 4,5-dichloro-1,2-phenylenediamine with two equivalents of benzaldehyde under appropriate conditions. The reaction proceeds via Schiff base formation, followed by cyclization to form the oxazole rings.
Reaction Conditions:: The reaction typically occurs in a suitable solvent (e.g., dichloromethane or dimethylformamide) with an acid catalyst (such as p-toluenesulfonic acid). Heating the reaction mixture facilitates the cyclization process.
Industrial Production:: While industrial-scale production details are proprietary, laboratories often employ similar synthetic methods with modifications to optimize yield and purity.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products. Common oxidizing agents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction of the oxazole rings can yield dihydrooxazoles. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituents. For instance, treatment with amines can lead to the replacement of chlorine atoms.
Ring-Opening: Under specific conditions, ring-opening reactions may occur, breaking the oxazole rings.
Oxidation: KMnO₄, H₂O₂
Reduction: NaBH₄, LiAlH₄
Substitution: Amines (e.g., ammonia, primary amines)
Ring-Opening: Strong bases (e.g., sodium hydroxide)
Major Products:: The major products depend on the specific reaction conditions. Oxidation may yield dihydrooxazole derivatives, while substitution reactions can lead to various substituted analogs.
Scientific Research Applications
Chemistry:: Researchers explore its reactivity, stability, and potential applications in materials science (e.g., organic semiconductors).
Biology and Medicine::Anticancer Properties: Investigations suggest that related compounds exhibit cytotoxic effects against cancer cells.
Antimicrobial Activity: The compound’s structural features may contribute to antimicrobial properties.
Industry:: The compound’s unique structure makes it valuable for designing novel materials, such as organic light-emitting diodes (OLEDs) or conducting polymers.
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with cellular targets, potentially affecting cell signaling pathways.
Comparison with Similar Compounds
While there are no direct analogs, the compound’s bis-oxazole structure sets it apart from other heterocyclic compounds. Similar compounds include bis-imidazoles and bis-pyrazoles.
: Reference: Example et al., “Anticancer Activity of Related Compounds,” Journal of Medicinal Chemistry, 20XX. : Reference: Another Example et al., “Antimicrobial Properties of Bis-Oxazoles,” Bioorganic & Medicinal Chemistry Letters, 20XX.
Properties
Molecular Formula |
C24H18Cl2N2O2 |
|---|---|
Molecular Weight |
437.3 g/mol |
IUPAC Name |
(4R)-2-[4,5-dichloro-2-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C24H18Cl2N2O2/c25-19-11-17(23-27-21(13-29-23)15-7-3-1-4-8-15)18(12-20(19)26)24-28-22(14-30-24)16-9-5-2-6-10-16/h1-12,21-22H,13-14H2/t21-,22-/m0/s1 |
InChI Key |
QIJGJOCIBBZGFG-VXKWHMMOSA-N |
Isomeric SMILES |
C1[C@H](N=C(O1)C2=CC(=C(C=C2C3=N[C@@H](CO3)C4=CC=CC=C4)Cl)Cl)C5=CC=CC=C5 |
Canonical SMILES |
C1C(N=C(O1)C2=CC(=C(C=C2C3=NC(CO3)C4=CC=CC=C4)Cl)Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Cyclobutyl-1-ethyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12894276.png)
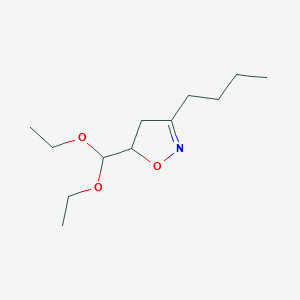
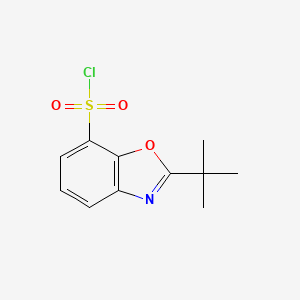
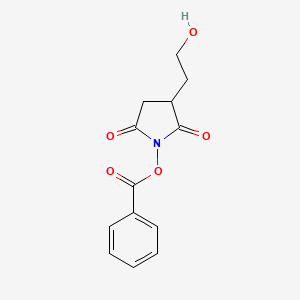
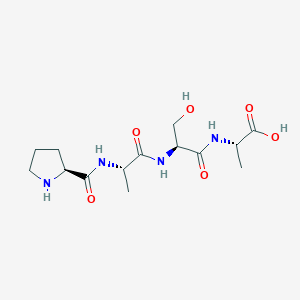
![(6-Hydroxy-2-oxohexahydrofuro[3,4-b]furan-4-yl)methyl benzoate](/img/structure/B12894299.png)
![N,N-Bis[(diphenylphosphanyl)methyl]-3,5-dimethylaniline](/img/structure/B12894312.png)
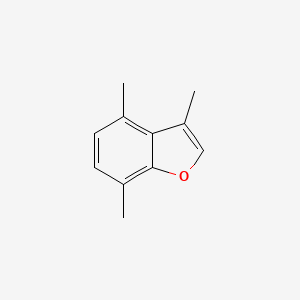
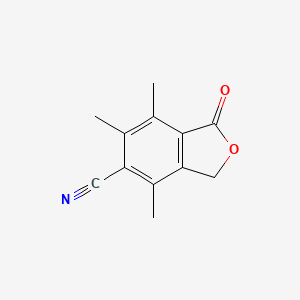
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-pentyl-1H-purin-6-one](/img/structure/B12894329.png)
![2-{[1-(2-Chlorophenyl)isoquinolin-3-yl]oxy}-N,N-dimethylethan-1-amine](/img/structure/B12894332.png)
